Asterone

CAS No.: 37717-02-5

Cat. No.: VC1637641

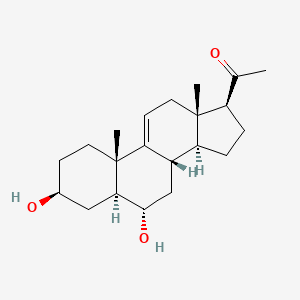

Molecular Formula: C21H32O3

Molecular Weight: 332.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37717-02-5 |

|---|---|

| Molecular Formula | C21H32O3 |

| Molecular Weight | 332.5 g/mol |

| IUPAC Name | 1-[(3S,5S,6S,8S,10S,13S,14S,17S)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |

| Standard InChI | InChI=1S/C21H32O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h7,13-16,18-19,23-24H,4-6,8-11H2,1-3H3/t13-,14-,15+,16-,18+,19-,20+,21+/m0/s1 |

| Standard InChI Key | KFNFTGFTYYZZRD-VYXAABIESA-N |

| Isomeric SMILES | CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC=C3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C |

| SMILES | CC(=O)C1CCC2C1(CC=C3C2CC(C4C3(CCC(C4)O)C)O)C |

| Canonical SMILES | CC(=O)C1CCC2C1(CC=C3C2CC(C4C3(CCC(C4)O)C)O)C |

Introduction

Chemical Properties and Structure

Molecular Characteristics

Asterone has been extensively characterized in chemical databases and research literature. The compound possesses the following properties:

| Property | Value |

|---|---|

| PubChem CID | 162272 |

| Molecular Formula | C₂₁H₃₂O₃ |

| Molecular Weight | 332.5 g/mol |

| IUPAC Name | 1-[(3S,5S,6S,8S,10S,13S,14S,17S)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |

| Common Name | 3beta,6alpha-dihydroxy-5alpha-pregn-9(11)-en-20-one |

The compound was first cataloged in chemical databases in 2005, with updates to its record as recently as March 2025 .

Structural Features

Asterone features a characteristic steroid nucleus with specific modifications that distinguish it from other steroid compounds. The structure includes:

-

A pregnane skeleton (C₂₁ steroid)

-

Hydroxyl groups at the 3β and 6α positions

-

A double bond between C9 and C11

-

A ketone group at position C20

These structural features contribute to the compound's biological activity and physicochemical properties. The presence of two hydroxyl groups renders the molecule more polar than many other steroids, affecting its solubility and potential interactions with biological receptors .

Natural Sources and Occurrence

Organismal Distribution

Asterone has been detected in multiple species of starfish, including:

-

Asterias rubens

-

Luidia maculata

-

Asterias vulgaris

-

Certonardoa semiregularis (related compounds from the same family)

These echinoderms synthesize asterone as part of their normal metabolic processes, though the exact biosynthetic pathway remains incompletely characterized.

Seasonal and Geographical Variations

Research has demonstrated significant temporal variations in asterone concentration within starfish tissues. Studies of Asterias vulgaris have documented that asterone levels:

-

Peak during winter and spring months

-

Decline to annual minimum concentrations in July, following the spawning period

-

Vary based on geographical location of the sampled organisms

Interestingly, while absolute concentrations of asterone fluctuate seasonally and geographically, the ratio between asterone and another steroid compound, asterogenol, remains relatively stable across these variations . This suggests coordinated regulation of these related compounds in starfish metabolism.

| Season | Relative Asterone Concentration |

|---|---|

| Winter | High |

| Spring | High |

| Summer (Post-spawning) | Low (Annual minimum in July) |

| Fall | Intermediate |

These seasonal variations likely reflect the physiological and reproductive cycles of the organisms, suggesting potential roles for asterone in starfish reproduction or stress response mechanisms.

Biochemical Classification and Relationship to Other Compounds

Steroid Classification

Asterone belongs to the larger family of marine steroids known as asterosaponins. These compounds typically feature:

-

A polyhydroxylated steroidal nucleus

-

Modifications specific to marine invertebrate metabolism

-

Often associated with sulfate groups (though these are removed during hydrolysis to yield asterone)

Asterone specifically belongs to the subclass known as "asterosapogenins" which are the aglycone portions of the parent asterosaponin compounds. It is sometimes referred to as "Asterosapogenin I" in the literature, reflecting this classification .

Related Compounds

Several compounds structurally related to asterone have been isolated from starfish:

-

Asterogenol (commonly co-occurring with asterone)

-

Certonardosterols (compounds 1-13, isolated from Certonardoa semiregularis)

-

Linckosides (glycosidic steroids with neuritogenic properties)

These compounds share structural similarities with asterone but differ in specific modifications to the steroid nucleus or side chain. The certonardosterols isolated from C. semiregularis represent novel oxidized sterols with unique side chains previously unencountered in natural products .

Research Findings and Analytical Methods

Isolation and Purification

Asterone is typically obtained through acid hydrolysis of crude asterosaponin mixtures extracted from starfish tissues. The general isolation procedure involves:

-

Collection and homogenization of starfish specimens

-

Extraction with organic solvents (typically methanol or ethanol)

-

Acid hydrolysis of the saponin fraction

-

Chromatographic separation of the resulting steroid mixture

-

Final purification and characterization

This process yields the free steroid (asterone) from its naturally occurring glycosylated and/or sulfated forms .

Structural Elucidation

The structure of asterone has been definitively established through a combination of:

-

Nuclear magnetic resonance (NMR) spectroscopy

-

Mass spectrometry (MS)

-

X-ray crystallography

-

Comparison with synthetic standards

These analytical techniques have confirmed the stereochemistry and functional group arrangement that define the compound's identity .

Future Research Directions

Bioactivity Screening

Further investigation into asterone's potential biological activities represents an important research direction. Specific areas for exploration include:

-

Comprehensive antimicrobial screening against a wider panel of pathogens

-

Evaluation of anti-inflammatory properties

-

Assessment of cytotoxicity against cancer cell lines

-

Testing for neurological activities similar to related compounds

Synthesis and Derivatization

While natural sources remain the primary source of asterone, synthetic approaches could provide:

-

Consistent supply for research purposes

-

Opportunity to create structural analogs with enhanced activities

-

Insights into structure-activity relationships

Synthetic modifications might focus on the hydroxyl groups or the ketone functionality to create derivatives with altered biological activities or improved pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume